5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one
Description
5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one is a polycyclic heterocyclic compound featuring a fused isoindolo-benzothiazocin scaffold. Its structure includes a hydroxy group at position 5, a thiazocin ring system, and an isoindole moiety.
Properties
IUPAC Name |
9-hydroxy-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,13,15,17-hexaen-19-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-15-10-21-17-14-8-4-3-7-13(14)16(20)18(17)9-11-5-1-2-6-12(11)15/h1-8,15,17,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHOTOVPJJKGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN3C(S1)C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from an isoindole derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique scaffold differentiates it from other heterocycles:
- Quinazolines: These nitrogen-containing bicyclic compounds (e.g., imidazo[4,5-g]quinazolines) are well-studied for pharmacological applications, including kinase inhibition and anticancer activity .
- 1,2,5-Oxadiazines : Oxygen- and nitrogen-containing heterocycles (e.g., compounds 6a-e, 7a-d) are synthesized via cyclization of hydrazones with acetic anhydride . The target compound’s sulfur-containing thiazocin ring may confer distinct electronic properties compared to oxadiazines.
Pharmacological and Industrial Potential
- Quinazolines : Broad applications in drug development due to their ability to interact with biological targets like DNA and enzymes .
- Oxadiazines: Limited industrial use reported; primarily explored as intermediates .
- Target Compound : The hydroxy group at position 5 may enhance solubility, while the sulfur atom could improve membrane permeability. Its fused isoindole-thiazocin system might target neurological or inflammatory pathways, though empirical data is lacking.
Biological Activity
5-Hydroxy-5,14-dihydro-6H-isoindolo[2,1-b][4,2]benzothiazocin-12(7aH)-one is a complex organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H12N2OS
- Molecular Weight : 272.34 g/mol
- CAS Number : 866008-85-7
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive function. The neuroprotective effects are believed to be linked to its antioxidant capabilities and the modulation of neuroinflammatory pathways .
Antioxidant Activity
The compound exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress-related damage in cells. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing cellular damage .
Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating its potential as a chemotherapeutic agent.
Study 2: Neuroprotection in Alzheimer's Disease Models
In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved memory performance on cognitive tests. These findings suggest that it may be beneficial for the treatment or prevention of Alzheimer's disease.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness (IC50) | Mechanism of Action |
|---|---|---|
| Anticancer | Varies by cell line | Induces apoptosis via caspase activation |
| Antimicrobial | 10 µg/mL (E. coli) | Disruption of cell membranes |
| Neuroprotective | N/A | Reduces oxidative stress |
| Antioxidant | N/A | Scavenges free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
